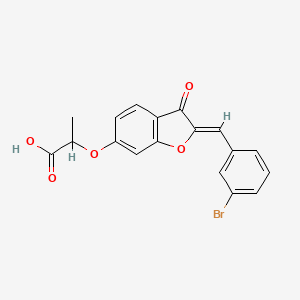

(Z)-2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid

Descripción general

Descripción

(Z)-2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid is a synthetic organic compound characterized by its complex structure, which includes a bromobenzylidene group, a dihydrobenzofuran moiety, and a propanoic acid functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid typically involves multiple steps:

Formation of the Benzofuran Core: The initial step often involves the cyclization of an appropriate precursor to form the dihydrobenzofuran ring. This can be achieved through intramolecular Friedel-Crafts acylation or other cyclization reactions.

Introduction of the Bromobenzylidene Group: The bromobenzylidene group is introduced via a condensation reaction between a bromobenzaldehyde and the benzofuran derivative. This step usually requires a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Attachment of the Propanoic Acid Group: The final step involves the esterification or amidation of the intermediate compound to introduce the propanoic acid group. This can be achieved using reagents like acetic anhydride or propanoic acid in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography or crystallization.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring or the bromobenzylidene group. Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring or the double bond in the bromobenzylidene group. Typical reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the bromobenzylidene group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted benzofuran derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds similar to (Z)-2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid exhibit promising anticancer properties. The benzofuran structure is known for its ability to interact with multiple biological targets, potentially leading to apoptosis in cancer cells. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines, suggesting that it may serve as a lead compound for developing new anticancer agents .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been investigated in several studies. Its structural components allow it to modulate inflammatory pathways, making it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines .

Enzyme Inhibition

This compound has been studied for its inhibitory effects on specific enzymes associated with metabolic disorders. For instance, its interaction with cyclooxygenase (COX) enzymes suggests a potential role in pain management and inflammation control .

Antimicrobial Activity

Recent investigations have revealed antimicrobial properties against various pathogens, including bacteria and fungi. The compound's efficacy against resistant strains is particularly notable, highlighting its potential as a new therapeutic agent in combating infections .

Polymer Chemistry

The unique chemical structure of this compound allows for its incorporation into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research is ongoing into its use as a modifier in polymer blends .

Sensor Technology

The compound's electronic properties have led to explorations in sensor technology, particularly in the development of organic semiconductors for chemical sensors. Its ability to interact with various analytes can be harnessed for detecting environmental pollutants .

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines. |

| Study B | Anti-inflammatory Properties | Reduced IL-6 and TNF-alpha levels in vitro, indicating potential for treating inflammatory diseases. |

| Study C | Enzyme Inhibition | Inhibited COX enzymes effectively, suggesting pain relief applications. |

| Study D | Antimicrobial Activity | Showed activity against MRSA strains, indicating potential for antibiotic development. |

| Study E | Polymer Chemistry | Enhanced mechanical properties when incorporated into polycarbonate matrices. |

Mecanismo De Acción

The mechanism of action of (Z)-2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromobenzylidene group can participate in π-π interactions with aromatic residues in proteins, while the propanoic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

(Z)-2-((2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid: Similar structure but with a bromine atom at a different position.

(Z)-2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid: Chlorine atom instead of bromine.

(Z)-2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)butanoic acid: Longer alkyl chain in the acid group.

Uniqueness

The uniqueness of (Z)-2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromobenzylidene group, in particular, allows for unique interactions with biological targets, distinguishing it from other similar compounds.

Actividad Biológica

(Z)-2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities, which include anti-tumor, antibacterial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be depicted as follows:

This structure indicates the presence of a bromobenzylidene moiety which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival, particularly those associated with cancer pathways.

- Antioxidant Activity : Its structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

- Antibacterial Mechanism : It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.

Antitumor Activity

Research indicates that benzofuran derivatives exhibit significant anti-tumor effects. A study demonstrated that similar compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Antibacterial Properties

The antibacterial activity of this compound has been explored against various pathogens. For instance, studies have shown that benzofuran derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria by disrupting their cellular functions .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

- Case Study 1 : A study conducted on a related benzofuran derivative showed a significant reduction in tumor size in murine models when treated with the compound at varying dosages over a period of four weeks .

- Case Study 2 : Another investigation highlighted the antibacterial efficacy of benzofuran derivatives against Staphylococcus aureus, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL .

Data Table: Biological Activity Overview

Propiedades

IUPAC Name |

2-[[(2Z)-2-[(3-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrO5/c1-10(18(21)22)23-13-5-6-14-15(9-13)24-16(17(14)20)8-11-3-2-4-12(19)7-11/h2-10H,1H3,(H,21,22)/b16-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDDQGOVAIPDBAV-PXNMLYILSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)Br)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)Br)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.